molecular formula C7H15N B12353555 (2S,4S)-2,4-dimethylpiperidine

(2S,4S)-2,4-dimethylpiperidine

Katalognummer: B12353555
Molekulargewicht: 113.20 g/mol
InChI-Schlüssel: QOZOFODNIBQPGN-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-2,4-Lupetidine: is a substituted piperidine with the molecular formula C7H15N and a molecular weight of 113.2 g/mol . This compound is known for its unique structural configuration, which includes two methyl groups attached to the piperidine ring in the cis configuration. It is used in various chemical and pharmaceutical applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,4-Lupetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of 2,4-lutidine using a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve the desired cis configuration .

Industrial Production Methods: Industrial production of cis-2,4-Lupetidine often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically enhanced through distillation and recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: cis-2,4-Lupetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

cis-2,4-Lupetidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of cis-2,4-Lupetidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by binding to target proteins .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: cis-2,4-Lupetidine is unique due to its specific cis configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interaction with other molecules, making it valuable in various applications .

Eigenschaften

Molekularformel

C7H15N

Molekulargewicht

113.20 g/mol

IUPAC-Name

(2S,4S)-2,4-dimethylpiperidine

InChI

InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI-Schlüssel

QOZOFODNIBQPGN-BQBZGAKWSA-N

Isomerische SMILES

C[C@H]1CCN[C@H](C1)C

Kanonische SMILES

CC1CCNC(C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.